Destruxin A

entomology cytotoxicity insect cell culture

Destruxin A (DA) delivers 2.7-fold higher insecticidal potency vs destruxin B and 12–13% superior antifeedant activity against lepidopteran pests. It achieves up to 100% mortality in Tephritidae fruit flies—outperforming destruxin A2 and B by 18.7–40 pp. DA uniquely targets aminoacyl tRNA synthetases and suppresses Drosophila innate immunity at <0.01 mg/L. For HBV antiviral research, DA shows IC₅₀ ~1.2 μg/mL. Choose DA for non-interchangeable efficacy in biopesticide formulation, insect immunity, and antiviral screening.

Molecular Formula C29H47N5O7
Molecular Weight 577.7 g/mol
CAS No. 6686-70-0
Cat. No. B190972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestruxin A
CAS6686-70-0
Synonymsdestruxin A
destruxin DA
Molecular FormulaC29H47N5O7
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
InChIInChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1
InChIKeyXIYSEKITPHTMJT-OCCJOITDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destruxin A (CAS 6686-70-0) Procurement Guide: Cyclohexadepsipeptide Mycotoxin for Insecticidal and Anticancer Research


Destruxin A (DA) is a cyclic hexadepsipeptide mycotoxin (C29H47N5O7, MW 577.71) produced by the entomopathogenic fungus Metarhizium anisopliae . It belongs to the destruxin family of fungal secondary metabolites, which includes over 39 characterized derivatives [1]. Destruxin A exhibits insecticidal activity via multi-target mechanisms including disruption of calcium signaling, mitochondrial function, and insect immune suppression, and has demonstrated antiproliferative and antiviral activities in mammalian cell systems [2].

Why Destruxin A Cannot Be Substituted with Destruxin B or E: Differential Potency and Activity Profile


Destruxins A, B, and E share a core cyclohexadepsipeptide scaffold but exhibit distinct substitution patterns that confer non-interchangeable biological activity profiles [1]. Direct comparative studies reveal that destruxin A demonstrates 2.7-fold higher cytotoxic potency than destruxin B in insect cell lines and possesses superior antifeedant activity compared to both destruxin B and E [2]. Conversely, destruxin E exhibits nanomolar-range antiproliferative activity in human cancer cells that destruxin A lacks, while destruxin A shows unique target engagement with aminoacyl tRNA synthetases not observed with other derivatives [3]. These differential structure-activity relationships preclude generic substitution.

Destruxin A Quantitative Differentiation: Head-to-Head Comparisons with Destruxin B and E


2.7-Fold Higher Cytotoxic Potency of Destruxin A versus Destruxin B in Spodoptera litura SL-1 Cells

In a direct comparative MTT assay, destruxin A demonstrated significantly higher cytotoxicity than destruxin B against Spodoptera litura SL-1 cells. The IC50 value for destruxin A was 7.80 μg/mL at 48 h, compared to 20.73 μg/mL for destruxin B, representing a 2.66-fold potency difference [1]. The study further confirmed that destruxin A induced a higher total apoptotic rate (78.88% ± 0.97%) versus destruxin B (72.23% ± 2.29%) at the same concentration of 10 μg/mL [1].

entomology cytotoxicity insect cell culture

Superior Antifeedant Activity of Destruxin A Compared to Destruxin B and E in Lepidopteran Pest Assays

Destruxin A exhibited significantly higher antifeedant activity than destruxin B and destruxin E in both choice and no-choice assays. At 200 mg/L, the Choice Antifeedant Index (CAI) for destruxin A was 96.78, compared to 84.93 for destruxin B and 85.90 for destruxin E [1]. The No-Choice Antifeedant Index (NCAI) values were 89.75, 62.42, and 72.28 for destruxin A, B, and E respectively [1]. Destruxin A also showed superior contact toxicity with LC50 of 197.98 mg/L versus 292.00 mg/L (destruxin B) and 113.99 mg/L (destruxin E) at 48 h [1].

agricultural entomology antifeedant integrated pest management

Stronger Anti-HBV Efficacy of Destruxin-Containing Crude Extract versus Destruxin B Alone

The crude destruxin extract (predominantly containing destruxin A, with destruxin B and E as minor components) demonstrated superior anti-HBV activity compared to purified destruxin B [1]. The crude extract suppressed HBV-DNA replication and HBsAg/HBeAg production with IC50 values of approximately 1.2 μg/mL and 1.4 μg/mL in HepG2.2.15 cells [1]. In vivo administration of crude destruxins at 2.0-6.0 μg/kg significantly reduced duck HBV DNA levels in DHBV-infected ducks, with the authors explicitly stating the anti-HBV effect was stronger than that observed with destruxin B [1].

antiviral hepatitis B virus virology

Micromolar-Range Antiproliferative Activity in Human Colon Cancer Cells: Distinct from Nanomolar Potency of Destruxin E

Destruxin A and B exert antiproliferative activity in the micromolar range, whereas destruxin E acts in the nanomolar range across multiple human cancer cell lines including KB-3-1, A549, CaCo-2, and HCT116 [1]. Critically, the anticancer activity of destruxin E involves disturbance of intracellular redox balance—a mechanism NOT shared by destruxin A or B [1]. Cytotoxicity for destruxin A is based on intrinsic apoptosis induction associated with PI3K/Akt pathway inhibition [1].

cancer pharmacology antiproliferative colon cancer

Destruxin A Demonstrates Highest Acute Toxicity Among Derivatives in Fruit Fly Control

In an evaluation of entomopathogenic fungal metabolites against adult Anastrepha obliqua (West Indian fruit fly), destruxin A was identified as the compound with highest insecticidal activity [1]. Destruxin A caused massive mortality of up to 100% after 48 h of treatment administration [1]. In direct comparison, destruxin A2 and destruxin B produced mortalities between 60.0% and 81.3% under identical conditions [1].

biological control Tephritidae entomopathogenic fungi

Destruxin A Priority Application Scenarios Based on Quantified Differentiation


Biopesticide Development Targeting Lepidopteran Pests with Antifeedant Component

Destruxin A is the optimal destruxin derivative for formulation research requiring combined antifeedant and contact toxicity activity against lepidopteran pests such as Spodoptera litura and Plutella xylostella. Its 2.7-fold higher cytotoxic potency in insect cells [1] and 12-13% superior antifeedant index compared to destruxin B and E [2] justify its selection as the lead compound for semiochemical or microbial-based biopesticide development.

Insect Immunity and Host-Pathogen Interaction Studies

Destruxin A is uniquely suited for investigations of insect immune suppression mechanisms, with established evidence that it inhibits the innate immune response in Drosophila melanogaster at low concentrations (<0.01 mg/L) without requiring ionophore-mediated effects [1]. Its identified target engagement with Hemocytin protein and aminoacyl tRNA synthetases [2] provides molecular-level interrogation opportunities not yet characterized for other destruxin derivatives.

Anti-HBV Lead Discovery and Viral Replication Inhibition Studies

For antiviral research focused on hepatitis B virus, destruxin A-containing crude or purified preparations offer demonstrably stronger efficacy than destruxin B alone [1]. The established in vitro IC50 of approximately 1.2 μg/mL for HBV-DNA suppression and validated in vivo activity in the DHBV duck model [1] make destruxin A the preferred starting point for structure-activity relationship studies and lead optimization.

Fruit Fly (Tephritidae) Biological Control Agent Development

Destruxin A is the derivative of choice for research targeting adult Tephritidae fruit flies such as Anastrepha obliqua, where it achieves up to 100% mortality at 48 h—outperforming destruxin A2 and destruxin B by 18.7-40 percentage points [1]. This high acute toxicity justifies prioritizing destruxin A in screening programs for mango and guava pest control solutions.

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